![molecular formula C12H21NO4 B14318089 2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane CAS No. 105969-78-6](/img/structure/B14318089.png)
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive ring systems where two rings are connected through a single atom. The presence of nitro and dioxaspiro groups in its structure makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic ring system through a cyclization reaction. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso compounds or other derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a model compound to study spirocyclic chemistry and reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the synthesis of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the spirocyclic structure may influence its binding to specific enzymes or receptors. The exact pathways and targets would depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.5]decane: A simpler spirocyclic compound without the nitro and dioxaspiro groups.
2,3-Dimethyl-1,4-dioxaspiro[4.5]decane: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-(1-Nitroethyl)-1,4-dioxaspiro[4.5]decane: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.
Uniqueness
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane is unique due to the combination of its spirocyclic structure, nitro group, and dioxaspiro moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
105969-78-6 |
|---|---|
Molekularformel |
C12H21NO4 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
2,3-dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C12H21NO4/c1-8(13(14)15)11-5-4-6-12(7-11)16-9(2)10(3)17-12/h8-11H,4-7H2,1-3H3 |
InChI-Schlüssel |
OXEIJXXLWFBVGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC2(O1)CCCC(C2)C(C)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


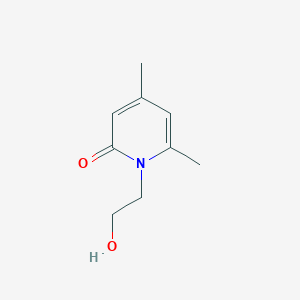

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
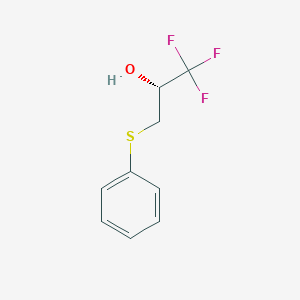
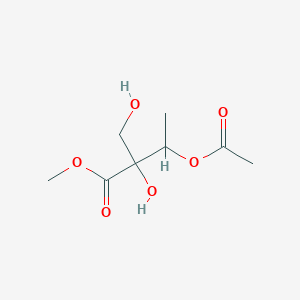
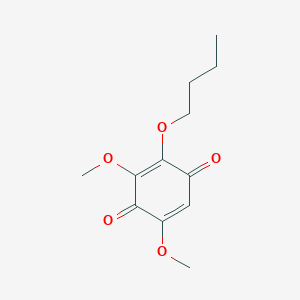

![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
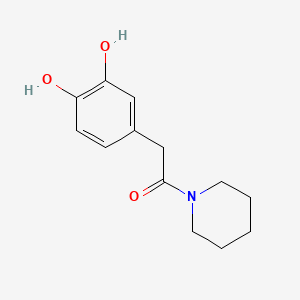
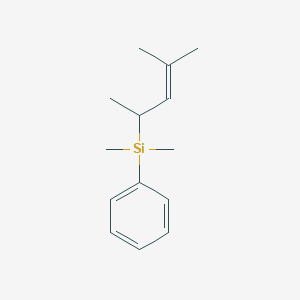

![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)
![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)

